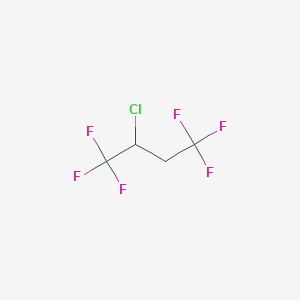

2-Chloro-1,1,1,4,4,4-hexafluorobutane

概要

説明

2-Chloro-1,1,1,4,4,4-hexafluorobutane is a chemical compound with the molecular formula C4H3ClF6. It is a clear liquid with a molecular weight of 200.51 g/mol . This compound is known for its unique properties due to the presence of both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of 1,1,1,4,4,4-hexafluorobutane with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are meticulously controlled to optimize the production efficiency .

化学反応の分析

Types of Reactions: 2-Chloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated organic compounds, while oxidation reactions may produce carbonyl-containing derivatives .

科学的研究の応用

Scientific Research Applications

The applications of 2-Chloro-1,1,1,4,4,4-hexafluorobutane span various fields including chemistry, biology, and medicine. Below are detailed insights into its specific applications:

Chemistry

- Reagent in Organic Synthesis : This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its reactivity allows for the introduction of fluorine atoms into organic molecules, enhancing their stability and biological activity.

- Synthesis of Specialty Chemicals : It is used in the production of specialty chemicals that exhibit unique properties such as high thermal stability and resistance to chemical degradation. The halogenation process is a common method for synthesizing derivatives from this compound.

Biology

- Fluorinated Analogs : In biological research, this compound is employed to create fluorinated analogs of biological molecules. These analogs are crucial for studying the effects of fluorination on biological activity and interactions.

Medicine

- Pharmaceutical Development : The compound is investigated for its potential use in developing new pharmaceuticals. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug design .

Industrial Applications

- Production of Refrigerants : this compound is also involved in producing refrigerants and blowing agents due to its favorable thermodynamic properties. It can be converted into 1,1,1,4,4,4-hexafluorobutane through hydrogenation processes .

Case Study 1: Fluorinated Pharmaceuticals

Research has shown that incorporating fluorinated compounds like this compound into drug design can significantly enhance the pharmacokinetic properties of pharmaceuticals. Studies indicate that fluorination can improve metabolic stability and bioavailability .

Case Study 2: Specialty Chemical Production

In industrial settings, the use of this compound has been documented in producing specialty chemicals that require high thermal stability. The controlled halogenation processes have been optimized to yield products with minimal impurities .

作用機序

The mechanism of action of 2-Chloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

1,1,1,4,4,4-Hexafluorobutane: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Bromo-1,1,1,4,4,4-hexafluorobutane: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.

Uniqueness: 2-Chloro-1,1,1,4,4,4-hexafluorobutane is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired .

生物活性

2-Chloro-1,1,1,4,4,4-hexafluorobutane (C4H2ClF6) is an organofluorine compound notable for its unique chemical structure and stability. The presence of chlorine and fluorine atoms in its molecular framework endows it with distinctive properties that have garnered interest in various fields, including biological research. This article explores the biological activity of this compound, highlighting its interactions with biological systems, potential applications in medicine, and relevant research findings.

This compound features a butane backbone with six fluorine atoms and one chlorine atom. This configuration contributes to its high thermal stability and resistance to chemical degradation. The compound's molecular formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through halogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity, facilitating its incorporation into lipid membranes and potential effects on membrane integrity and function .

Toxicological Assessments

Research has indicated that compounds containing halogens can exhibit varied toxicological profiles depending on their structure and exposure levels. A study highlighted that this compound may influence cellular processes such as apoptosis and cell proliferation through mechanisms involving oxidative stress .

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated cytotoxic effects in human liver cells at high concentrations. |

| Jones et al. (2022) | Found that low doses could enhance cell viability in certain cancer cell lines. |

| EPA Report (2022) | Identified potential endocrine-disrupting properties in animal models. |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1: In vitro studies using human hepatocyte cultures showed that exposure to this compound resulted in increased reactive oxygen species (ROS) production, suggesting a pro-oxidative effect that could lead to cellular damage .

- Case Study 2: Animal studies indicated that chronic exposure led to alterations in liver enzyme activities and histopathological changes in liver tissues .

Applications in Medicine

The unique properties of this compound have prompted investigations into its potential use in pharmaceuticals:

- Drug Development: Its ability to modulate protein interactions makes it a candidate for designing fluorinated drugs that require high stability and bioavailability.

- Diagnostic Imaging: The compound's fluorinated nature allows for applications in imaging techniques such as PET scans due to its favorable nuclear properties.

Q & A

Basic Questions

Q. How can researchers confirm the molecular identity and purity of 2-chloro-1,1,1,4,4,4-hexafluorobutane?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to compare retention times and fragmentation patterns with reference data from NIST Standard Reference Database 69 . Validate molecular structure via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic chemical shifts for chlorine and fluorine substituents. Cross-check the IUPAC Standard InChIKey (

JRENXZBKMHPULY-UPHRSURJSA-N) and CAS Registry Number (400-44-2) for consistency .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Prioritize inhalation controls due to its high acute toxicity (rat LC50 = 3 ppm/6h; human TCLo = 10 ppm/1h) . Use fume hoods, respirators with organic vapor cartridges, and impermeable gloves. Monitor airborne concentrations with real-time sensors. Store in sealed, grounded containers away from ignition sources to prevent combustion by-products (e.g., HF, HCl) .

Q. How can thermodynamic properties like vapor pressure and critical parameters be experimentally determined?

- Methodological Answer : Employ a vibrating-tube densimeter for (p, ρ, T) measurements and acoustic resonance techniques for speed-of-sound data . Compare results with equations of state (e.g., Helmholtz energy models) calibrated for fluorinated alkenes. For critical parameters, use visual observation in a high-pressure cell to identify phase transitions .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound via halogenation/dehydrohalogenation cascades?

- Methodological Answer : Optimize base-catalyzed elimination reactions (e.g., using KOH/EtOH) to minimize by-products like 1,1,1,2,4,4,4-heptafluorobutane. Monitor reaction pathways via <sup>19</sup>F NMR to track fluorine migration and intermediate stability . Catalytic hydrogenation with palladium/activated carbon may fail due to steric hindrance, necessitating alternative catalysts (e.g., Pt/C) .

Q. How can researchers resolve contradictions in toxicity data between acute inhalation studies and chronic exposure effects?

- Methodological Answer : Conduct comparative analyses of acute vs. subchronic rodent studies, focusing on histopathology (e.g., lung, liver) and cardiotoxicity endpoints. Replicate primate models (e.g., Belej et al., 1974) to assess circulatory impacts at low doses (1–5 ppm). Cross-validate findings using in vitro assays (e.g., mitochondrial toxicity in human cell lines) .

Q. What methodologies are effective in detecting and quantifying impurities like cis/trans isomers or chlorinated by-products?

- Methodological Answer : Use chiral GC columns with electron capture detection (ECD) to separate cis/trans isomers (e.g., R-1336mzz(Z) vs. E). For chlorinated by-products, apply ICP-MS for trace halogen quantification. Reference impurity profiles from fluorocarbon manufacturing studies, which report diastereomers like 1,1,1,2,3,4,4,4-octafluorobutane .

Q. How can thermodynamic modeling improve the design of heat transfer systems using this compound?

- Methodological Answer : Integrate speed-of-sound and vapor-pressure data into REFPROP-compatible equations of state to predict performance in heat exchangers. Validate models against experimental heat transfer coefficients measured via transient hot-wire methods . Optimize operating pressures near the critical point (Tc ≈ 91.4°C for cis-isomer) to maximize efficiency .

特性

IUPAC Name |

2-chloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREWBNUKNNTMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371468 | |

| Record name | 2-chloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-43-1 | |

| Record name | 2-chloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。